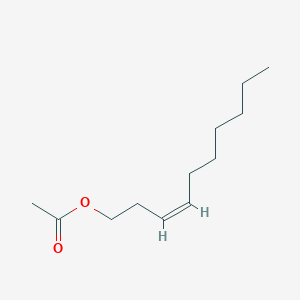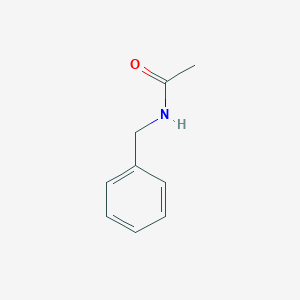
N-苄基乙酰胺
概述
描述
Synthesis Analysis
The synthesis of N-benzylacetamide derivatives has been explored in various studies, with a focus on their potential biological activities. For instance, the synthesis of N-substituted acetamidines, including N-benzylacetamidine, has been reported as selective inhibitors of inducible nitric oxide synthase (iNOS), with a docking study providing insights into the interaction of these inhibitors with NOS . Additionally, N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have been synthesized and evaluated for their affinity at sigma1 and sigma2 receptors, with the unsubstituted compound showing high affinity and selectivity for sigma1 receptors . The synthesis of N-(1-benzylpiperidin-4-yl)arylacetamides also demonstrated higher affinity for sigma1 versus sigma2 receptors, with various aromatic ring replacements and substitutions being explored . A nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides has been disclosed, yielding α-substituted phenylacetamide with steric hindrance, a challenging synthesis via palladium-catalyzed aminocarbonylation .
Molecular Structure Analysis
The molecular structure of N-benzylacetamide derivatives plays a crucial role in their biological activity. The influence of substitutions on the phenylacetamide aromatic ring has been examined through quantitative structure-activity relationship (QSAR) studies, revealing that halogen substitution generally increases the affinity for sigma2 receptors while maintaining a similar affinity for sigma1 receptors . Comparative molecular field analysis indicated that the electrostatic properties of substituents in the phenylacetamide aromatic ring strongly influenced binding to sigma1 receptors .
Chemical Reactions Analysis
Chemical reactions involving N-benzylacetamide derivatives have been studied, such as the regioselective dibromohydration of N-(2-alkynylaryl)acetamide, which proceeds under mild conditions without metal catalysis . The one-pot conversion of azido arenes to N-arylacetamides and N-arylformamides has been achieved using sodium iodide in acidic media, extending the synthesis to various heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-benzylacetamide derivatives are influenced by their structural components. For example, the presence of electron-donating groups, such as OH, OMe, or NH2, resulted in weak or negligible affinity for sigma2 receptors and a moderate affinity for sigma1 receptors . The synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents have shown that these compounds possess a broad spectrum of activity against various microorganisms . Additionally, the synthesis of 2-aryloxy-N-phenylacetamide and N'-(2-aryloxyoxyacetyl) benzohydrazide derivatives has demonstrated good antibacterial activity against a selected panel of bacteria .
科学研究应用
质谱研究
N-苄基乙酰胺已被研究其质谱特性。Gilbert、Potter和Stace(1975年)发现其主要碎片化与乙酰苯胺谱中观察到的类似,通过失去HCN而对[C6H5CH2NH]+离子进行次级解离,将-N-H氢转移到环上 (Gilbert, Potter, & Stace, 1975)。
聚合物化学
在聚合物化学中,Deng等人(2012年)探讨了N-酰化作为降低基于苯二吡咯烷酮的聚合物的LUMO能级的方法。他们发现,N-酰化聚合物显示出降低的LUMO能级和比N-烷基化聚合物更好的还原性掺杂可逆性。这表明N-苄基乙酰胺在修改聚合物性质方面具有潜在应用 (Deng et al., 2012)。
分子对接和抗惊厥活性
Adedirin等人(2018年)进行了QSAR和分子对接研究,设计新的N-苄基乙酰胺衍生物作为γ-氨基丁酸氨基转移酶的抑制剂,具有潜在的抗惊厥性能。他们的研究使用了90种化合物来开发QSAR模型,并设计了118种新的N-苄基乙酰胺衍生物,显示出作为抗惊厥剂的潜力 (Adedirin et al., 2018)。
结构和振动性质
Chain等人(2016年)将光谱研究与ONION计算相结合,分析了一系列源自Maca(秘鲁人参)的N-苄基酰胺的结构、电子、拓扑和振动性质,包括N-苄基乙酰胺。这项研究为这些化合物的反应性和行为提供了见解 (Chain et al., 2016)。
未来方向
Future research could focus on the potential therapeutic applications of N-Benzylacetamide and its derivatives. For instance, α_substituted acetamido-N-benzylacetamide derivatives have been suggested as potential anticonvulsant agents . Additionally, the role of N-Benzylacetamide in the metabolic profiling of benznidazole, a drug used to treat Chagas disease, could be further investigated .
属性
IUPAC Name |
N-benzylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-8(11)10-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJLYRRDVFWSGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052249 | |
| Record name | N-Benzylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylacetamide | |
CAS RN |
588-46-5 | |
| Record name | N-Benzylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-BENZYLACETAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8065 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1QMH7S17P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

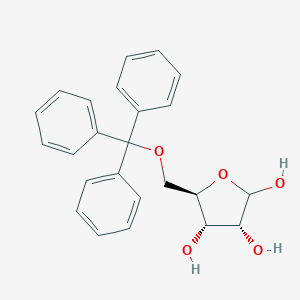
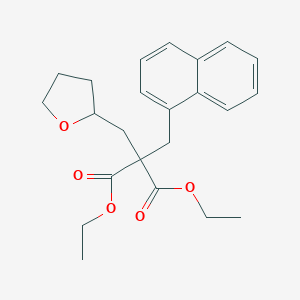
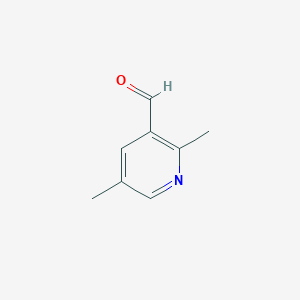
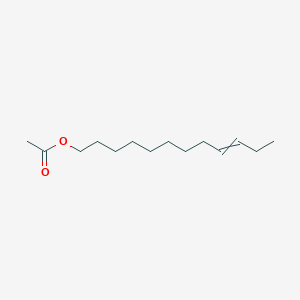
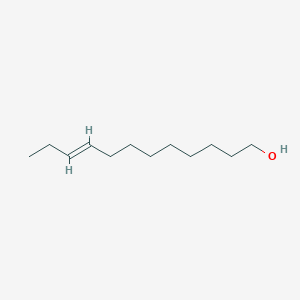
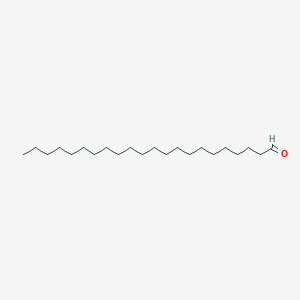
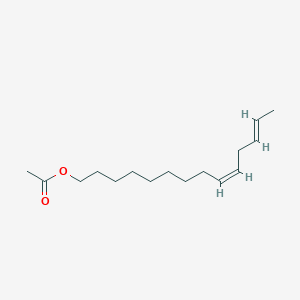
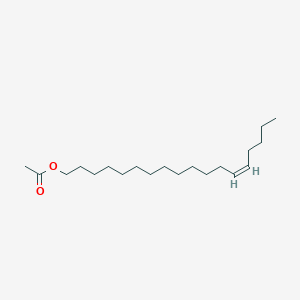
![[(2E,13Z)-octadeca-2,13-dienyl] acetate](/img/structure/B110274.png)
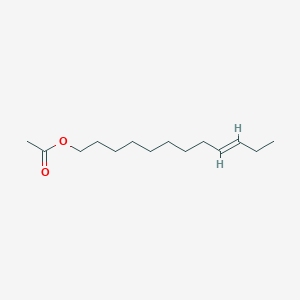
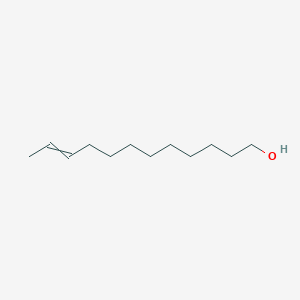
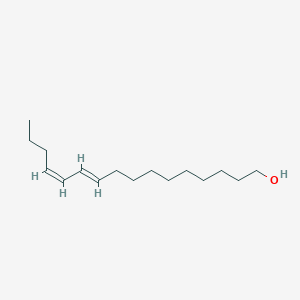
![Indeno[1,2,3-cd]fluoranthene](/img/structure/B110305.png)
